molecular formula C9H9FO2 B1329502 2-Fluoro-3-phenylpropanoic acid CAS No. 457-45-4

2-Fluoro-3-phenylpropanoic acid

Cat. No. B1329502
CAS RN: 457-45-4
M. Wt: 168.16 g/mol
InChI Key: SFJKLGCBWSLDGQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-phenylpropanoic acid is a compound with the molecular weight of 168.17 . It is a derivative of phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of phenylpropanoic acids, which 2-Fluoro-3-phenylpropanoic acid is a derivative of, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-phenylpropanoic acid is represented by the InChI code: 1S/C9H9FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) .


Physical And Chemical Properties Analysis

2-Fluoro-3-phenylpropanoic acid is a powder with a melting point of 71-74°C . It should be stored at a temperature of 4°C .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Cross-Coupling Reactions : 2-Fluoro-3-phenylpropanoic acid plays a role in cross-coupling of remote meta-C–H bonds directed by a U-shaped template. This involves meta-C–H arylation and methylation of 3-phenylpropanoic acid and its derivatives, crucial for cross-coupling C–H bonds with organoborons (Wan et al., 2013).

Organic Chemistry and Molecular Design

  • Fluorination of 1,3-Dicarbonyl Compounds : The compound is involved in the synthesis of iodonium ylides, providing evidence for the reaction mechanism of 1,3-dicarbonyl compounds with fluoroiodane (Geary et al., 2015).
  • Chiral Separation Techniques : It has been used in the chiral supercritical fluid chromatography (SFC) of racemic acids, demonstrating the effect of co-solvents on peak shaping and separation efficiency (Wu et al., 2016).

Material Science and Engineering

  • Metal-Organic Frameworks (MOFs) : Its derivatives are used in the synthesis of new complexes in metal-organic frameworks, exploring the potential of fluoro-phenyl-acrylic acids in MOF structures (Liu et al., 2011).

Pharmaceutical Applications

  • Synthesis of Radiopharmaceuticals : Derivatives of 2-Fluoro-3-phenylpropanoic acid are synthesized for potential use in detecting malignant fibrosarcoma, indicating its relevance in PET imaging agents (Qi Chuan-min, 2010).
  • Biocatalytic Synthesis : The compound is synthesized biocatalytically for use in medicine and agriculture, highlighting the environmental benefits of this method (Liu et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

2-fluoro-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJKLGCBWSLDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307075
Record name α-Fluorobenzenepropanoic acid
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-phenylpropanoic acid

CAS RN

457-45-4
Record name α-Fluorobenzenepropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamic acid, alpha-fluoro-
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Record name α-Fluorobenzenepropanoic acid
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Record name 2-fluoro-3-phenylpropanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Buckingham, AK Kirjavainen, S Forsback… - Angewandte …, 2015 - Wiley Online Library
… Oxidation leading to the formation of 2-fluoro-3-phenylpropanoic acid ((S)-[ 18 F]4) was investigated first. With this in mind, (S)-[ 18 F]2 a was prepared in MTBE applying the optimum …
Number of citations: 59 onlinelibrary.wiley.com
V Peddie, M Pietsch, KM Bromfield, RN Pike… - …, 2010 - thieme-connect.com
… Method B: To a solution of (2S,3S)-3-acetamido-2-fluoro-3-phenylpropanoic acid (14; 38 mg, 0.17 mmol) in anhydrous MeOH (2 mL) was added concentrated H 2 SO 4 (1 drop). The …
Number of citations: 22 www.thieme-connect.com
HCS Chan, L Pan, Y Li, S Yuan - Wiley Interdisciplinary …, 2019 - Wiley Online Library
… -2-phenylacetic acid and 2-fluoro-3-phenylpropanoic acid. This … 2-phenylacetic acid and 2-fluoro-3-phenylpropanoic acid) with … Identically, in 2-fluoro-3-phenylpropanoic acid, only the S …
Number of citations: 7 wires.onlinelibrary.wiley.com
J Kvı́čala, R Hrabal, J Czernek, I Bartošová… - Journal of fluorine …, 2002 - Elsevier
… Bromination (2.95 g, 18.5 mmol) of (E)-2-fluoro-3-phenylprop-2-enoic acid (7, 2.79 g, 16.8 mmol) yielded 2,3-dibromo-2-fluoro-3-phenylpropanoic acid (9, 5.28 g, 96.5%), which (5.28 g, …
Number of citations: 22 www.sciencedirect.com
GA Olah, JT Welch, YD Vankar, M Nojima… - The Journal of …, 1979 - ACS Publications
Pyridinium poly (hydrogen fluoride)(30% pyridine-70% hydrogen fluoride) reagent, a stabilized, less-volatile form of hydrogen fluoride, was found to be a convenient and effective …
Number of citations: 728 pubs.acs.org
FLM Pattison, RL Buchanan… - Canadian Journal of …, 1965 - cdnsciencepub.com
α-Monofluoroalkanoic acids are important intermediates in the synthesis of biologically active fluorine compounds. General methods of preparation have been examined, based on the …
Number of citations: 67 cdnsciencepub.com
E Gjurovska - 2016 - diva-portal.org
… Eight out of 20 incubated compounds (ibufenac, ibuprofen, (S)-AZD6610, (R)-AZD6610, 3-phenylpropionoic acid, α-methylhydrocinnamic acid, 2-fluoro-3-phenylpropanoic acid and 5-…
Number of citations: 0 www.diva-portal.org
H Lubin, C Dupuis, J Pytkowicz… - The Journal of Organic …, 2013 - ACS Publications
A highly efficient crystallization-induced dynamic resolution (CIDR) of trans-Fox (fluorinated oxazolidine) chiral auxiliary is reported. This chiral auxiliary was used for highly …
Number of citations: 24 pubs.acs.org

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